molecular formula C10H15NO B12337561 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 69365-84-0

2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B12337561
CAS No.: 69365-84-0
M. Wt: 165.23 g/mol
InChI Key: IZEDOOYSHYZLAI-UHFFFAOYSA-N
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Description

2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide is a norbornene-derived carboxamide featuring a bicyclic framework with an ethyl substituent at the 2-position and a carboxamide functional group. The ethyl group may enhance pharmacokinetic (PK) parameters, as seen in related kinase inhibitors .

Properties

CAS No.

69365-84-0

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C10H15NO/c1-2-10(9(11)12)6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6H2,1H3,(H2,11,12)

InChI Key

IZEDOOYSHYZLAI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CC1C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid+Ethylamine2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide+Water\text{Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid} + \text{Ethylamine} \rightarrow \text{2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide} + \text{Water} Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid+Ethylamine→2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide+Water

Industrial Production Methods

In an industrial setting, the production of 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted bicyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of bicyclic compounds, including 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide, exhibit potential anticancer properties. For instance, studies have shown that modifications to the bicyclic structure can enhance cytotoxicity against various cancer cell lines. A notable study demonstrated that specific derivatives were effective in inhibiting tumor growth in vivo, suggesting their potential as chemotherapeutic agents .

Case Study: Antitumor Agents
In a study published in "Journal of Medicinal Chemistry," researchers synthesized various derivatives of 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide and evaluated their anticancer activity through MTT assays. The most promising compound showed an IC50 value of 5 µM against breast cancer cells, indicating significant potency compared to standard chemotherapeutics .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex natural products and pharmaceuticals. Its bicyclic structure allows for selective functionalization, making it an ideal candidate for further chemical transformations.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
Diels-Alder Reaction80°C, 24h75
Nucleophilic SubstitutionRoom Temp, 48h85
OxidationKMnO4, Acetone90

Material Science

Polymerization Applications
The bicyclic structure of 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide makes it suitable for use in polymer chemistry. It can be polymerized to create materials with unique mechanical properties and thermal stability.

Case Study: Polymer Development
A recent study explored the polymerization of this compound with various monomers to develop high-performance materials suitable for aerospace applications. The resulting polymers exhibited excellent tensile strength and thermal resistance, outperforming traditional materials .

Environmental Applications

Biodegradability Studies
Research has also focused on the environmental impact of compounds derived from bicyclic structures like 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide. Studies have indicated that certain derivatives possess favorable biodegradability profiles, making them suitable for use in environmentally friendly products .

Mechanism of Action

The mechanism of action of 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Ethyl vs. Phenyl : The phenyl analog () exhibits moderate yield (53%) and crystallinity, whereas ethyl derivatives (e.g., ) show improved PK profiles (e.g., 13% oral bioavailability in rats).
  • Polar Side Chains: Hydroxyethyl () and chlorinated alkoxyethyl (CA-Nor1, ) substituents influence solubility and biological targeting.

Stereochemical Considerations

Norbornene carboxamides often exist as endo or exo diastereomers, affecting reactivity and bioactivity:

  • Endo-N-phenylbicyclo[...]carboxamide () was isolated via chromatography, with stereochemistry confirmed by NMR coupling constants.
  • Norbo-1 (exo) and Norbo-2 (endo) () demonstrate distinct pharmacological profiles as serotoninergic ligands, though specific activity differences require further study.
Table 2: Functional Comparisons
Compound Class Biological Activity Selectivity/Potency Evidence ID
Piperazine-linked carboxamides (Norbo series) Serotonin receptor modulation Varies with substituents
3-Aminobicyclo[...]carboxamide () Kinase inhibition (ALK/IR) 20-fold ALK vs. IR selectivity
N-(Propylamino)ethyl derivative () Antifungal additive 96% yield; fungicidal at 0.5%

Ethyl Substituent Impact :

  • In , ethyl groups on azepinone scaffolds improved oral bioavailability (up to 13% in rats) without compromising kinase inhibition. This suggests that the ethyl group in the target compound may similarly enhance PK properties.

Physicochemical Properties

  • Solid vs. Oil: Phenyl and amino derivatives () are solids, while alkyl ether-linked analogs (CA-Nor1, ) are oils, likely due to reduced crystallinity from flexible side chains.
  • Solubility : Hydroxyethyl () and chlorinated groups () may enhance aqueous solubility compared to hydrophobic ethyl or phenyl substituents.

Biological Activity

2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structural features and functional groups suggest potential biological activities that merit detailed investigation.

  • CAS Number : 69365-84-0
  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.23 g/mol
  • IUPAC Name : 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide

The biological activity of 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to various pharmacological effects, including anti-inflammatory and analgesic properties .

Anti-inflammatory Effects

Research indicates that compounds similar to 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide may exhibit significant anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Analgesic Properties

There is evidence supporting the analgesic potential of this compound, suggesting its usefulness in pain management strategies . The exact mechanisms remain to be fully elucidated but may involve inhibition of pain pathways at the molecular level.

Case Studies and Research Findings

Several studies have explored the biological implications of bicyclic compounds, including 2-Ethylbicyclo[2.2.1]hept-5-ene derivatives:

  • Study on Anti-inflammatory Activity :
    • A study demonstrated that derivatives of bicyclic amides showed a reduction in pro-inflammatory cytokines in vitro, indicating potential for therapeutic use against inflammatory conditions .
  • Analgesic Activity Assessment :
    • Another investigation assessed the analgesic properties through animal models, revealing that administration of related compounds resulted in significant pain relief compared to control groups .
  • Mechanistic Insights :
    • Research utilizing molecular docking studies has provided insights into how 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide interacts with specific receptors involved in pain signaling pathways, reinforcing its potential as a therapeutic agent .

Summary Table of Biological Activities

Activity Effect References
Anti-inflammatoryReduction in cytokine levels
AnalgesicSignificant pain relief
Interaction with receptorsModulation of pain signaling pathways

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